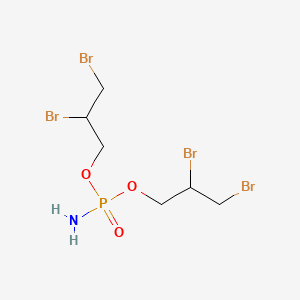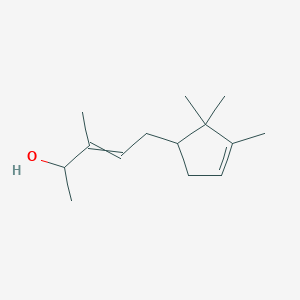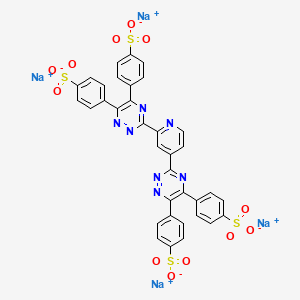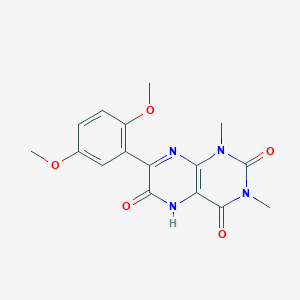
2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This specific compound is characterized by the presence of a 2,5-dimethoxyphenyl group and two methyl groups attached to the nitrogen atoms in the pteridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- typically involves a multi-step process. One common method starts with the formation of a chalcone derivative using Claisen–Schmidt condensation. This is followed by a Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of triethylamine (TEA) as a Lewis base catalyst and ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different pteridine derivatives, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which 2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These compounds have a similar bicyclic structure and share some chemical properties with 2,4,6(3H)-Pteridinetrione derivatives.
Barbituric Acid Derivatives: These compounds also contain a pyrimidine ring and exhibit similar reactivity patterns.
Uniqueness
What sets 2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2,5-dimethoxyphenyl group and the two methyl groups on the nitrogen atoms significantly influence its reactivity and interactions with biological molecules .
Properties
Molecular Formula |
C16H16N4O5 |
|---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
7-(2,5-dimethoxyphenyl)-1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C16H16N4O5/c1-19-13-12(15(22)20(2)16(19)23)18-14(21)11(17-13)9-7-8(24-3)5-6-10(9)25-4/h5-7H,1-4H3,(H,18,21) |
InChI Key |
SWJFHUUKCFEGSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


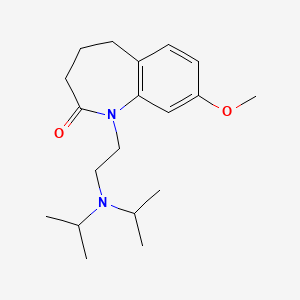
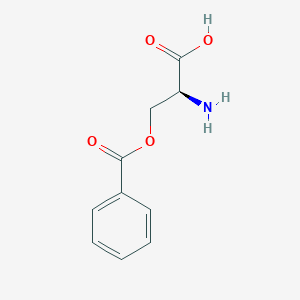
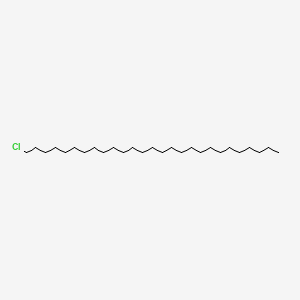
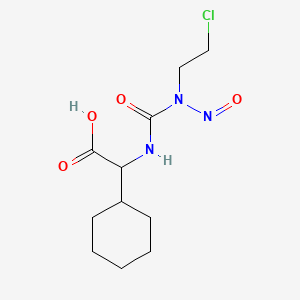
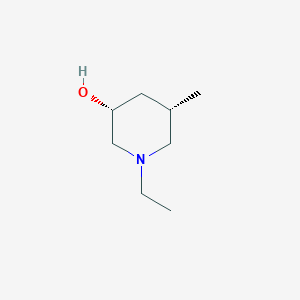
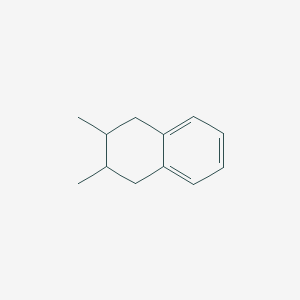
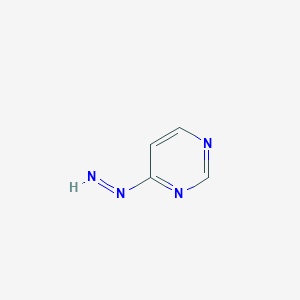
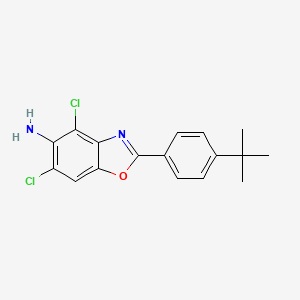
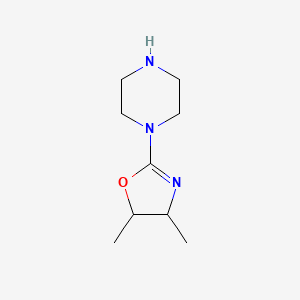

![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
